
Nudiposide: A Comprehensive Technical Guide
to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nudiposide
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For Researchers, Scientists, and Drug Development Professionals

Abstract
Nudiposide is a naturally occurring lignan glycoside that has garnered interest for its potential

therapeutic properties, including neuroprotective and anti-inflammatory effects. This technical

guide provides a detailed overview of the chemical structure and stereochemistry of

Nudiposide. While the definitive stereochemical configuration is established, this document

also highlights the experimental methodologies that would be employed for its comprehensive

structural elucidation and biological characterization, based on established principles in natural

product chemistry.

Chemical Structure and Properties
Nudiposide is a complex molecule with the systematic IUPAC name (2R,3R,4S,5R)-2-

[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-

1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1]. Its molecular formula is

C27H36O12, and it has a molecular weight of 552.58 g/mol [1]. The structure consists of a

tetrahydronaphthalene lignan core linked to a xylose sugar moiety through a glycosidic bond.

Table 1: Physicochemical Properties of Nudiposide
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Property Value Source

Molecular Formula C27H36O12 [1]

Molecular Weight 552.58 g/mol ---

CAS Number 62058-46-2 [1]

IUPAC Name

(2R,3R,4S,5R)-2-

[[(1R,2S,3S)-7-hydroxy-1-(4-

hydroxy-3,5-

dimethoxyphenyl)-3-

(hydroxymethyl)-6,8-

dimethoxy-1,2,3,4-

tetrahydronaphthalen-2-

yl]methoxy]oxane-3,4,5-triol

[1]

Stereochemistry
The stereochemistry of Nudiposide is crucial for its biological activity. The absolute

configuration has been determined as (1R,2S,3S) for the lignan portion and (2R,3R,4S,5R) for

the xylose moiety, as indicated in its IUPAC name[1]. This complex stereochemistry would be

elucidated and confirmed through a combination of spectroscopic techniques and chemical

methods.

Key Stereochemical Features
Lignan Core: The tetrahydronaphthalene ring system possesses three contiguous chiral

centers at positions C-1, C-2, and C-3. The relative and absolute stereochemistry of these

centers dictates the overall three-dimensional shape of the aglycone.

Glycosidic Linkage: The xylose sugar is attached to the lignan aglycone at the C-2 position

via a β-glycosidic bond. The anomeric configuration is a critical determinant of the molecule's

conformation and interactions with biological targets.

Experimental Protocols for Structure Elucidation
The following sections describe the standard experimental workflows that would be utilized to

isolate and structurally characterize Nudiposide.
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Isolation of Nudiposide
Nudiposide has been reported to be isolated from plants of the Polygonum genus. A general

workflow for its isolation from a plant source is depicted below.

Dried and Powdered Plant Material

Methanol Extraction

Solvent Partitioning (e.g., EtOAc-H2O)

Column Chromatography (Silica Gel)

Sephadex LH-20 Chromatography

Preparative HPLC

Pure Nudiposide

Click to download full resolution via product page

Caption: General workflow for the isolation of Nudiposide.

Spectroscopic Analysis for Structure Determination
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The definitive structure of Nudiposide would be established using a combination of one- and

two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass

Spectrometry (MS).

Table 2: Spectroscopic Data for Nudiposide (Representative)

Technique Data Type Observations

¹H NMR
Chemical Shifts (δ, ppm),

Coupling Constants (J, Hz)

Signals corresponding to

aromatic, methoxy, benzylic,

and sugar protons.

¹³C NMR Chemical Shifts (δ, ppm)

Resonances for all 27 carbon

atoms, including aromatic,

methoxy, and glycosidic

carbons.

COSY ¹H-¹H Correlations

Reveals proton-proton

coupling networks within the

lignan and xylose moieties.

HSQC ¹H-¹³C Correlations
Assigns protons to their

directly attached carbons.

HMBC
¹H-¹³C Long-Range

Correlations

Establishes connectivity across

quaternary carbons and the

glycosidic linkage.

NOESY/ROESY
Through-Space ¹H-¹H

Correlations

Provides information on the

relative stereochemistry of the

lignan core.

HR-MS High-Resolution Mass
Determines the exact

molecular formula.

Note: Detailed, specific NMR peak assignments and coupling constants would be found in the

primary literature reporting the original isolation of Nudiposide.
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The absolute configuration of Nudiposide would be confirmed using chiroptical methods such

as optical rotation and Electronic Circular Dichroism (ECD) spectroscopy, often in conjunction

with computational chemistry.

3.3.1. Optical Rotation

The specific rotation of a chiral molecule is a fundamental physical constant. For Nudiposide,

the sign and magnitude of the specific rotation ([α]D) would be measured using a polarimeter.

This experimental value would then be compared to values from literature or from

computational predictions for different stereoisomers.

3.3.2. Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light

by a chiral molecule. The experimental ECD spectrum of Nudiposide would be compared with

the theoretically calculated spectra for all possible stereoisomers. A good match between the

experimental and a calculated spectrum would provide strong evidence for the absolute

configuration.
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Isolated Nudiposide

Measure Experimental ECD Spectrum

Computational Modeling of Stereoisomers

Compare Experimental and Calculated Spectra

Calculate Theoretical ECD Spectra

Assign Absolute Configuration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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